molecular formula C28H32B2N2O4 B12503316 Bis[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]but-2-enedinitrile

Bis[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]but-2-enedinitrile

Cat. No.: B12503316
M. Wt: 482.2 g/mol
InChI Key: OZJLAXMQETVMHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]but-2-enedinitrile is an organic compound that features two boronic ester groups attached to a central but-2-enedinitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]but-2-enedinitrile typically involves the reaction of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde with a suitable nitrile compound under specific conditions. The reaction is often catalyzed by palladium-based catalysts and conducted in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Bis[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]but-2-enedinitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Bis[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]but-2-enedinitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Bis[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]but-2-enedinitrile involves its ability to participate in various chemical reactions due to the presence of boronic ester and nitrile groups. The boronic ester groups can form stable complexes with diols and other nucleophiles, while the nitrile groups can undergo reduction or substitution reactions. These properties make it a versatile compound in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

    4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole: Similar structure but with a benzothiadiazole core.

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: Contains a benzaldehyde group instead of a nitrile group.

    5,5’-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,2’-bithiophene: Features a bithiophene core instead of a but-2-enedinitrile core.

Uniqueness

Bis[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]but-2-enedinitrile is unique due to its combination of boronic ester and nitrile groups, which provide it with a distinct set of chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and advanced materials .

Properties

Molecular Formula

C28H32B2N2O4

Molecular Weight

482.2 g/mol

IUPAC Name

2,3-bis[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]but-2-enedinitrile

InChI

InChI=1S/C28H32B2N2O4/c1-25(2)26(3,4)34-29(33-25)21-13-9-19(10-14-21)23(17-31)24(18-32)20-11-15-22(16-12-20)30-35-27(5,6)28(7,8)36-30/h9-16H,1-8H3

InChI Key

OZJLAXMQETVMHZ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=C(C#N)C3=CC=C(C=C3)B4OC(C(O4)(C)C)(C)C)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.